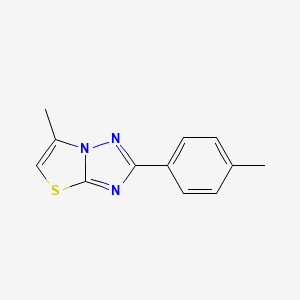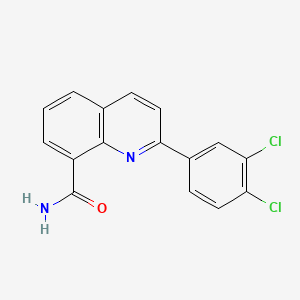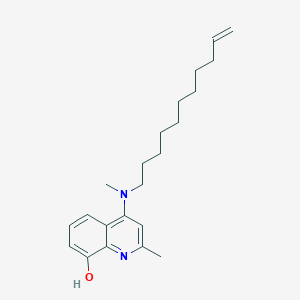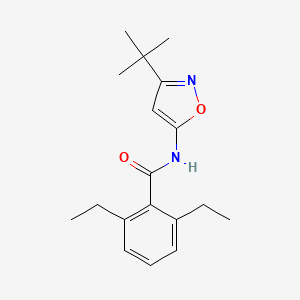
6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole is a heterocyclic compound that belongs to the class of thiazolo-triazoles. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with methyl and phenyl substituents. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole typically involves the reaction of 3-mercapto-1,2,4-triazoles with α-bromoketones under specific conditions. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired thiazolo-triazole compound .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable protocols. These methods often emphasize atom economy and the use of readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole involves its interaction with molecular targets such as DNA. The compound binds to the minor groove of double-helical DNA, forming a stable complex through static quenching. This interaction can interfere with DNA replication and transcription, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Phenyl-2-(4-methylphenyl)thiazolo(3,2-b)(1,2,4)triazole
- 6-Methyl-2-(4-chlorophenyl)thiazolo(3,2-b)(1,2,4)triazole
- 6-Methyl-2-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole
Uniqueness
6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its lipophilicity and potential for interaction with biological targets .
Eigenschaften
CAS-Nummer |
66894-15-3 |
|---|---|
Molekularformel |
C12H11N3S |
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-13-12-15(14-11)9(2)7-16-12/h3-7H,1-2H3 |
InChI-Schlüssel |
OEULIVRJBZXSBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)




![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)


![N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide](/img/structure/B12900668.png)
![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)



